![molecular formula C21H28N4O3 B2501209 N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide CAS No. 893999-96-7](/img/structure/B2501209.png)

N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

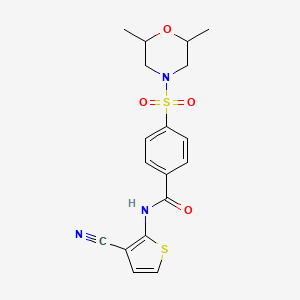

N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide, commonly known as Compound X, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of indole-based compounds and has been found to have various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antidepressant Research

N,N-diethyl-2-(3-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide: has been investigated for its potential as an antidepressant. Depression is a widespread mental health concern, affecting millions of people globally. Researchers have explored novel compounds to develop more effective therapies. This compound’s structural features make it a candidate for further investigation in the development of antidepressant drugs .

RAD52 Inhibition for Cancer Treatment

The compound’s unique structure may have implications in cancer research. RAD52 is a protein involved in DNA repair and recombination. Inhibiting RAD52 could potentially disrupt cancer cell survival mechanisms. Researchers have explored the use of RAD52 inhibitors for preventing or treating cancers. Further studies are needed to evaluate the compound’s effectiveness in this context .

Novel Heterocyclic Compounds

Researchers have synthesized novel heterocyclic compounds based on N,N-diethyl-2-(3-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide . These compounds may exhibit diverse biological activities, including antimicrobial, antiviral, or anti-inflammatory effects. The exploration of these derivatives contributes to the development of new drug candidates .

Dual-Target Antidepressants

Given the limitations of existing antidepressants, scientists are actively seeking dual- or multi-target antidepressants. These compounds simultaneously act on multiple pathways associated with depressionN,N-diethyl-2-(3-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide could be a starting point for designing such dual-target antidepressants, aiming for improved efficacy and reduced side effects .

Neurotransmitter Modulation

The compound’s indole moiety suggests potential interactions with neurotransmitter systems. Researchers may explore its effects on serotonin, dopamine, and noradrenaline release in the central nervous system. Understanding these interactions could lead to insights into mood regulation and potential therapeutic applications .

Cognitive Enhancement

Efforts to develop antidepressants with enhanced cognitive function are ongoing. Researchers seek compounds that not only alleviate depressive symptoms but also improve cognitive abilitiesN,N-diethyl-2-(3-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide could be part of this endeavor, although further studies are necessary to validate its cognitive-enhancing properties .

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances Inhibitors of RAD52 Recombination Protein and Methods Using Same 新型苯并咪唑衍生物:设计、合成、对接和生物学评价

Wirkmechanismus

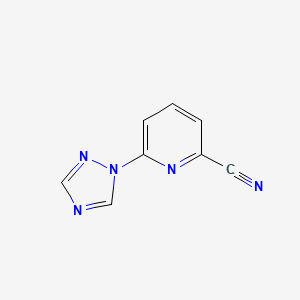

Indole derivatives

The compound contains an indole moiety, which is a common structure in many biologically active compounds. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Piperazine derivatives

The compound also contains a piperazine ring. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Eigenschaften

IUPAC Name |

N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-4-23(5-2)19(26)15-25-14-17(16-8-6-7-9-18(16)25)20(27)21(28)24-12-10-22(3)11-13-24/h6-9,14H,4-5,10-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQZIMMHNCXTLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate](/img/structure/B2501126.png)

![7-ethoxy-10-(2-methylbenzyl)benzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B2501128.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)

![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)

![5-(4-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2501148.png)